molecular formula C8H13BrO3 B13059949 Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13059949
M. Wt: 237.09 g/mol
InChI Key: OBNDNQQYBNHDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H13BrO3 and a molecular weight of 237.09 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group attached to a cyclopentane ring. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate typically involves the bromination of a cyclopentane derivative followed by esterification. One common method includes the bromination of cyclopentanone to form 3-bromo-4-hydroxycyclopentanone, which is then esterified with ethanol in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and esterification processes helps in maintaining high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-azido-4-hydroxycyclopentane-1-carboxylate or 3-thiocyanato-4-hydroxycyclopentane-1-carboxylate.

    Oxidation: Formation of 3-bromo-4-oxocyclopentane-1-carboxylate.

    Reduction: Formation of ethyl 3-bromo-4-hydroxycyclopentane-1-methanol.

Scientific Research Applications

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-4-hydroxycyclopentane-1-carboxylate
  • Ethyl 3-iodo-4-hydroxycyclopentane-1-carboxylate
  • Ethyl 3-fluoro-4-hydroxycyclopentane-1-carboxylate

Uniqueness

Ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C8H13BrO3/c1-2-12-8(11)5-3-6(9)7(10)4-5/h5-7,10H,2-4H2,1H3

InChI Key

OBNDNQQYBNHDSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.